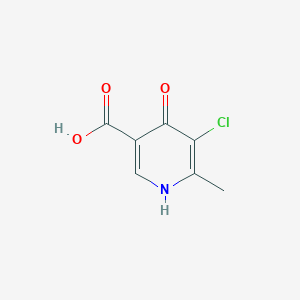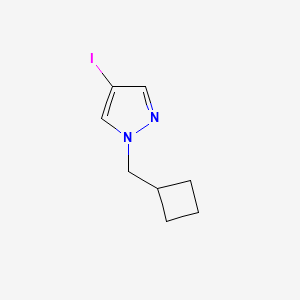
5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid
Descripción general
Descripción
5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid is a chemical compound with the molecular weight of 187.58 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid is 1S/C7H6ClNO3/c1-3-5 (8)6 (10)4 (2-9-3)7 (11)12/h2H,1H3, (H,9,10) (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Nutraceutical and Food Additive Applications
Chlorogenic acid, a compound related to the query, showcases dual roles in health promotion and food preservation. It has been recognized for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties, suggesting its potential as a nutraceutical for metabolic syndrome management. Additionally, its antimicrobial activity against a broad spectrum of organisms positions chlorogenic acid as a valuable natural molecule for food preservation, contributing to the search for safer and more effective food additives (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Pharmacological and Therapeutic Roles
The pharmacological review of chlorogenic acid (CGA) unveils its broad spectrum of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antipyretic activities, among others. Its ability to modulate lipid and glucose metabolism suggests its utility in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases, highlighting the compound's significance in developing natural safeguard food additives and therapeutic agents (Naveed et al., 2018).
Environmental and Biotechnological Applications
Studies on carboxylic acids, akin to the compound in focus, elucidate their role in environmental and biotechnological applications. The understanding of biocatalyst inhibition by carboxylic acids is crucial for developing robust microbial strains for biorenewable chemical production, including biofuels and bioplastics. Such insights are pivotal for advancing metabolic engineering strategies to enhance microbial tolerance against inhibitors present in bio-renewable feedstocks (Jarboe, Royce, & Liu, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQQSUTDBVWSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-6-methylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)

![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)



![[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466755.png)




![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)